

# An In-depth Technical Guide to 1-Chloro-5-phenylpentane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Chloro-5-phenylpentane**

Cat. No.: **B101639**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **1-Chloro-5-phenylpentane**, a versatile chemical intermediate. The document details its chemical and physical properties, outlines a standard synthesis protocol, and explores its reactivity, with a particular focus on its role in intramolecular Friedel-Crafts reactions. Furthermore, this guide highlights its applications as a key building block in the synthesis of pharmaceutically active compounds. All quantitative data is presented in clear, tabular formats for ease of reference, and key reaction mechanisms are visualized to facilitate understanding.

## Chemical Identity and Properties

**1-Chloro-5-phenylpentane**, also known by its IUPAC name 5-chloropentylbenzene, is an organochlorine compound that serves as a valuable reagent in organic synthesis. Its molecular structure consists of a phenyl group attached to a five-carbon aliphatic chain, which is terminated by a chlorine atom.

## Molecular Formula and Weight

The fundamental molecular details of **1-Chloro-5-phenylpentane** are summarized below.

| Property          | Value                              | Citation(s)                             |
|-------------------|------------------------------------|-----------------------------------------|
| Molecular Formula | C <sub>11</sub> H <sub>15</sub> Cl | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 182.69 g/mol                       | <a href="#">[1]</a> <a href="#">[3]</a> |
| CAS Number        | 15733-63-8                         | <a href="#">[2]</a>                     |
| IUPAC Name        | 5-chloropentylbenzene              | <a href="#">[1]</a>                     |

## Physical and Chemical Properties

The physical and chemical characteristics of **1-Chloro-5-phenylpentane** are crucial for its handling, storage, and application in experimental settings.

| Property         | Value                              | Citation(s)         |
|------------------|------------------------------------|---------------------|
| Density          | 1.014 g/mL                         | <a href="#">[3]</a> |
| Boiling Point    | 80-82 °C at 1 mmHg                 |                     |
| Flash Point      | 76-79 °C at 0.65 mmHg              |                     |
| Refractive Index | 1.514                              |                     |
| Appearance       | Colorless liquid                   |                     |
| Solubility       | Soluble in common organic solvents |                     |

## Synthesis of 1-Chloro-5-phenylpentane

A common and efficient method for the preparation of **1-Chloro-5-phenylpentane** is the chlorination of 5-phenyl-1-pentanol using a suitable chlorinating agent, such as thionyl chloride (SOCl<sub>2</sub>).

## Experimental Protocol: Chlorination of 5-phenyl-1-pentanol

Materials:

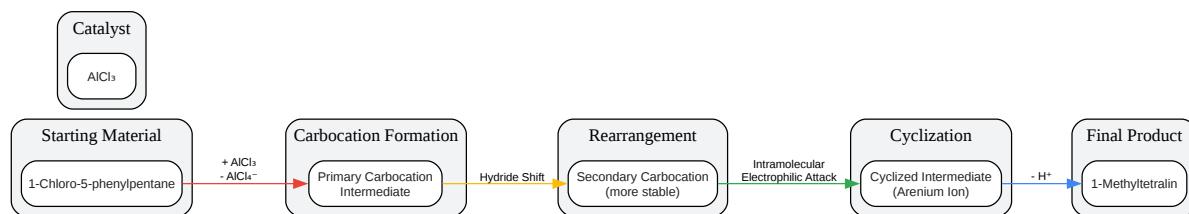
- 5-phenyl-1-pentanol
- Thionyl chloride ( $\text{SOCl}_2$ )
- Pyridine (optional, as a base)
- Anhydrous diethyl ether or dichloromethane
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator

**Procedure:**

- In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-phenyl-1-pentanol in an excess of anhydrous diethyl ether.
- Cool the flask in an ice bath to 0 °C.
- Slowly add thionyl chloride (approximately 1.2 to 1.5 molar equivalents) to the stirred solution via a dropping funnel. A small amount of pyridine can be added to catalyze the reaction and neutralize the HCl byproduct.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

- Gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
- Cool the reaction mixture back to room temperature.
- Carefully pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize any remaining acid.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Remove the solvent under reduced pressure using a rotary evaporator to yield crude **1-Chloro-5-phenylpentane**.
- The product can be further purified by vacuum distillation.

## Reactivity and Applications in Organic Synthesis


The reactivity of **1-Chloro-5-phenylpentane** is primarily centered around the lability of the carbon-chlorine bond, making it an excellent substrate for nucleophilic substitution and organometallic reactions. A significant application of this compound is in intramolecular Friedel-Crafts reactions to form cyclic structures.

### Intramolecular Friedel-Crafts Cyclalkylation

In the presence of a Lewis acid catalyst, such as aluminum chloride ( $\text{AlCl}_3$ ), **1-Chloro-5-phenylpentane** undergoes an intramolecular Friedel-Crafts alkylation, also known as cyclalkylation. This reaction leads to the formation of 1-methyltetralin, a six-membered ring fused to the benzene ring, rather than the seven-membered ring that might be expected from direct cyclization.<sup>[4]</sup> This outcome is a result of a rearrangement preceding the cyclization step.  
[4]

The mechanism involves the formation of a primary carbocation upon the departure of the chloride ion, which is facilitated by the Lewis acid. This primary carbocation then rearranges to

a more stable secondary carbocation via a hydride shift. Subsequent intramolecular electrophilic attack on the phenyl ring, followed by rearomatization, yields the final product, 1-methyltetralin.



[Click to download full resolution via product page](#)

Figure 1: Mechanism of Friedel-Crafts Cyclalkylation of **1-Chloro-5-phenylpentane**.

## Role in Pharmaceutical Synthesis

**1-Chloro-5-phenylpentane** and its bromo-analogue are valuable intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The phenylpentyl moiety can be a core structural component or a crucial linker in more complex drug molecules. Its ability to participate in carbon-carbon bond-forming reactions makes it a versatile building block for medicinal chemists in lead optimization and the development of new chemical entities.

## Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of **1-Chloro-5-phenylpentane**.

| Spectroscopy Type   | Data Availability                                           | Citation(s)         |
|---------------------|-------------------------------------------------------------|---------------------|
| <sup>13</sup> C NMR | Spectra available in public databases like PubChem.         | <a href="#">[1]</a> |
| GC-MS               | Data available from the NIST Mass Spectrometry Data Center. | <a href="#">[1]</a> |
| IR Spectra          | FTIR spectra are available in public databases.             | <a href="#">[1]</a> |
| Raman Spectra       | Raman spectra are available in public databases.            | <a href="#">[1]</a> |

## Conclusion

**1-Chloro-5-phenylpentane** is a significant chemical intermediate with well-defined physical and chemical properties. Its synthesis is straightforward, and its reactivity, particularly in intramolecular Friedel-Crafts reactions, offers a pathway to complex cyclic structures. Its role as a building block in the pharmaceutical industry underscores its importance for researchers and professionals in drug discovery and development. This guide provides the foundational technical information required for the effective utilization of **1-Chloro-5-phenylpentane** in a laboratory and research setting.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-Chloro-5-phenylpentane | C11H15Cl | CID 519173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-5-phenylpentane | CymitQuimica [cymitquimica.com]
- 3. 1-chloro-5-phenylpentane [stenutz.eu]

- 4. cdnsciencepub.com [cdnsciencepub.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Chloro-5-phenylpentane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101639#1-chloro-5-phenylpentane-molecular-weight-and-formula]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)